N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
“N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” is a synthetic organic compound that belongs to the class of sulfonyl acetamides This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a sulfonyl acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- N-(4-fluorophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- N-(4-methylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
Uniqueness
“N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-21-11-17(15-5-3-4-6-16(15)21)25(23,24)12-18(22)20-14-9-7-13(19)8-10-14/h3-11H,2,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCRQPVPZJXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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